2-(3-Ethylhexanoyl)oxazole

Physicochemical properties Boiling point Lipophilicity

Lead optimization requiring systematic lipophilic bulk exploration without added H-bond donors/acceptors faces limited building block options. 2-(3-Ethylhexanoyl)oxazole addresses this gap with its branched C8 3-ethylhexanoyl chain, delivering a distinct logP profile versus linear or shorter 2-acyloxazole analogs. • Probes steric & lipophilic effects in target binding pockets for SAR studies • Key intermediate for agrochemical analogs requiring enhanced cuticle/wax penetration • Distinct chromatographic properties suit internal standard use in LC-MS/GC-MS methods Supplied as 97% pure material; ambient global shipping for R&D quantities.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 898759-35-8
Cat. No. B1325488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethylhexanoyl)oxazole
CAS898759-35-8
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCC(CC)CC(=O)C1=NC=CO1
InChIInChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3
InChIKeyFDDHKQDUVYSDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Ethylhexanoyl)oxazole (CAS 898759-35-8): A 2-Acyloxazole Building Block for Pharmaceutical and Agrochemical R&D


2-(3-Ethylhexanoyl)oxazole is a heterocyclic organic compound belonging to the 2-acyloxazole class, characterized by an oxazole ring directly attached to a branched 3-ethylhexanoyl group . It is primarily utilized as a versatile intermediate in research and development for pharmaceuticals and agrochemicals . Its structure provides a distinct balance of aromatic character and lipophilicity, making it a valuable scaffold for probing structure-activity relationships where fine-tuning molecular properties is critical [1].

Why 2-(3-Ethylhexanoyl)oxazole Cannot Be Interchanged with Common 2-Acyloxazole Analogs


Simple substitution of 2-(3-Ethylhexanoyl)oxazole with other 2-acyloxazole analogs is not feasible for applications requiring specific physicochemical property windows. The branched C8 (3-ethylhexanoyl) chain confers a unique combination of lipophilicity and steric bulk compared to linear or smaller acyl derivatives [1]. This structural distinction can critically alter a compound's logP, solubility, and its interactions within a biological target's binding pocket, leading to vastly different potency or metabolic profiles that cannot be predicted from class-level behavior alone .

Quantitative Evidence for 2-(3-Ethylhexanoyl)oxazole: A Data-Driven Assessment


Physicochemical Property Comparison: 2-(3-Ethylhexanoyl)oxazole vs. Unsubstituted Oxazole Core

The addition of the 3-ethylhexanoyl group to the oxazole core leads to a significant and predictable increase in molecular weight and boiling point compared to the parent oxazole. The boiling point for 2-(3-ethylhexanoyl)oxazole is reported at 276.6 °C . This is in stark contrast to the unsubstituted oxazole, which has a reported boiling point of 69-70 °C [1]. This large difference highlights the substantial impact of the acyl substituent on the compound's physical state and volatility.

Physicochemical properties Boiling point Lipophilicity

Structural Distinction and Reactivity: 2-Acyloxazole vs. Oxazoline and Oxazolidinone Scaffolds

2-(3-Ethylhexanoyl)oxazole features a fully aromatic oxazole ring, differentiating its chemical reactivity from related non-aromatic scaffolds like oxazoline and oxazolidinone . While the target compound's specific stability has not been quantified, the aromatic oxazole class is generally more resistant to hydrolytic ring-opening than its non-aromatic counterparts. This difference is crucial for applications requiring chemical stability [1].

Reactivity Stability Scaffold comparison

Commercial Availability and Purity Profile of 2-(3-Ethylhexanoyl)oxazole

As a specialty research chemical, 2-(3-Ethylhexanoyl)oxazole is available from several commercial vendors, typically offered in purities of 97-98% . This level of purity is standard for research and development applications, allowing for its direct use as a building block without the need for additional in-house purification in most cases.

Procurement Purity Availability

Optimal Use Scenarios for 2-(3-Ethylhexanoyl)oxazole in R&D


Lead Optimization: Fine-Tuning Lipophilicity in Drug Candidates

When a lead compound series requires systematic exploration of lipophilic bulk without introducing additional hydrogen bond donors or acceptors, 2-(3-Ethylhexanoyl)oxazole is an ideal building block. Its branched C8 chain offers a specific logP contribution [1] that can be compared to other 2-acyloxazoles, such as 2-acetyloxazole, to optimize pharmacokinetic properties like membrane permeability and metabolic stability in early-stage drug discovery.

Synthesis of Novel Agrochemical Actives

The oxazole core is a privileged structure in agrochemistry, found in several commercial fungicides and herbicides. 2-(3-Ethylhexanoyl)oxazole can serve as a key intermediate for creating novel analogs with potentially improved field performance. Its distinct lipophilicity [1] can be leveraged to enhance the compound's ability to penetrate plant cuticles or insect exoskeletons, a critical factor for in vivo efficacy.

Internal Standards and Reference Materials

Due to its unique retention time predicted by its high boiling point [1] and well-defined chemical structure, this compound is well-suited for use as an internal standard or reference material in analytical method development. Its distinct mass and chromatographic properties allow it to be easily resolved from target analytes in complex mixtures analyzed via LC-MS or GC-MS.

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